

Unraveling the Energetics: A Thermodynamic Comparison of Isoguanine-Modified Aptamers

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For researchers, scientists, and drug development professionals, understanding the thermodynamic implications of incorporating modified nucleotides into aptamers is paramount for designing robust and effective therapeutic and diagnostic agents. This guide provides a detailed thermodynamic analysis of aptamers modified with **isoguanine** (isoG), comparing their performance to unmodified counterparts and discussing the broader context of unnatural base pairing.

The inclusion of modified nucleobases, such as **isoguanine**, into aptamer sequences can significantly alter their structural stability and binding affinity. A thorough thermodynamic assessment is crucial to predict and understand these changes. This guide summarizes key quantitative data, outlines experimental protocols for thermodynamic analysis, and visualizes relevant workflows and signaling concepts.

Thermodynamic Stability of Isoguanine-Modified Aptamers: A Comparative Analysis

The thermodynamic stability of an aptamer is a critical factor in its biological activity and performance in various applications. Modifications to the nucleotide sequence can either enhance or diminish this stability. The following tables present a comparative summary of thermodynamic data for the thrombin binding aptamer (TBA) and its variants modified with **isoguanine** (iG) in either an RNA (iGR) or an unlocked nucleic acid (UNA) (iGU) context.



The data reveals that the introduction of **isoguanine**, particularly within the G-quartet structure of the thrombin binding aptamer, leads to a significant decrease in thermodynamic stability.[1] [2][3][4][5] This destabilization is evident from the less negative Gibbs free energy change ($\Delta G^{\circ}37$), reduced melting temperature (Tm), and altered enthalpy (ΔH°) and entropy (ΔS°) values compared to the unmodified TBA.

Table 1: Thermodynamic Stability of Thrombin Binding Aptamer (TBA) Variants Modified with RNA-iG (iGR) or UNA-iG (iGU)

Aptamer Variant	Modificati on Position	ΔG°37 (kcal/mol)	ΔΔG°37 (kcal/mol)	Tm (°C)	ΔH° (kcal/mol)	ΔS° (cal/mol·K)
Unmodified TBA	-	-8.1	-	51.0	-49.0	-132.0
TBA-iGR-1	G1	-4.9	3.2	34.0	-38.0	-107.0
TBA-iGU-1	G1	-4.8	3.3	34.0	-39.0	-110.0
TBA-iGR-8	G8	-6.9	1.2	45.0	-45.0	-123.0
TBA-iGU-8	G8	-6.2	1.9	41.0	-43.0	-118.0
TBA-iGR- 10	G10	-6.0	2.1	40.0	-42.0	-116.0
TBA-iGU-	G10	-4.7	3.4	33.0	-39.0	-111.0

Data sourced from Kotkowiak et al., 2018.

The destabilizing effect of **isoguanine** can be partially mitigated by the simultaneous introduction of other modifications, such as 4-thiouridine (s4U). The presence of RNA-s4U at specific positions can lessen the unfavorable thermodynamic impact of the isoguanosine modification.

Table 2: Thermodynamic Stability of TBA Variants with Combined **Isoguanine** and 4-Thiouridine Modifications



Aptamer Variant	Modificati on Positions	ΔG°37 (kcal/mol)	ΔΔG°37 (kcal/mol)	Tm (°C)	ΔH° (kcal/mol)	ΔS° (cal/mol·K)
TBA-iGR- 1,s4UR-9	G1, T9	-6.3	1.8	41.0	-42.0	-115.0
TBA-iGR- 1,s4UR-12	G1, T12	-6.2	1.9	41.0	-42.0	-116.0

Data sourced from Kotkowiak et al., 2018.

While extensive thermodynamic data for aptamers modified with isocytosine (isoC) is not as readily available in the literature, the combination of isoG and isoC is of significant interest for expanding the genetic alphabet. The isoG-isoC pair forms three hydrogen bonds, similar to the natural G-C pair, and has been implemented in PCR. However, the tautomeric properties of isoG can lead to mispairing with thymine, which presents a challenge for its high-fidelity incorporation.

Experimental Protocols for Thermodynamic Analysis

Accurate and reproducible thermodynamic data is underpinned by meticulous experimental execution. The following are detailed protocols for two common techniques used to assess the thermodynamic stability of modified aptamers.

UV Melting Analysis

This method determines the melting temperature (Tm) of a nucleic acid structure by monitoring the change in UV absorbance as a function of temperature.

Protocol:

- Sample Preparation:
 - Synthesize and purify the modified and unmodified aptamer oligonucleotides using standard phosphoramidite chemistry.



- Confirm the composition of all oligonucleotides using MALDI-TOF mass spectrometry.
- Dissolve the oligonucleotides in a buffer solution appropriate for the intended application (e.g., 100 mM potassium chloride, 20 mM sodium cacodylate, 0.5 mM Na2EDTA, pH 7.0).
- Prepare a series of samples with varying oligonucleotide concentrations (e.g., in the range of 10-4 to 10-6 M) to perform a concentration-dependent analysis.
- Denature the samples by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to allow for proper folding.

Data Acquisition:

- Use a spectrophotometer equipped with a thermoprogrammer.
- Record the absorbance versus temperature curves at a specific wavelength (e.g., 295 nm for G-quadruplexes or 260 nm for duplexes).
- Increase the temperature at a slow, constant rate (e.g., 0.2°C/min or 0.5°C/min) over a defined range (e.g., 4°C to 90°C).

Data Analysis:

- Analyze the melting curves using appropriate software (e.g., MeltWin 3.5) to determine the Tm, which is the temperature at which 50% of the nucleic acid is unfolded.
- Perform a van't Hoff analysis by plotting 1/Tm versus the natural logarithm of the total oligonucleotide concentration.
- From the van't Hoff plot, determine the thermodynamic parameters ΔH° (enthalpy change) and ΔS° (entropy change).
- Calculate the Gibbs free energy change (ΔG°) at a specific temperature (e.g., 37°C) using the equation: $\Delta G^{\circ} = \Delta H^{\circ} T\Delta S^{\circ}$.

Isothermal Titration Calorimetry (ITC)



ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol:

• Sample Preparation:

- Prepare the aptamer and its target ligand in identical buffer solutions to minimize heats of dilution. It is crucial to accurately match the buffer composition, including pH and any additives like DMSO.
- Thoroughly degas all solutions before the experiment to prevent the formation of air bubbles.
- \circ Determine the accurate concentrations of the aptamer and ligand. A common starting concentration for the aptamer in the sample cell is 10-20 μ M, and the ligand concentration in the syringe should be 15-20 times higher.

• ITC Experiment Setup:

- Load the aptamer solution into the sample cell of the microcalorimeter and the ligand solution into the injection syringe.
- Set the experimental parameters, including the temperature, number of injections, injection volume, and spacing between injections. The temperature should be chosen based on the stability of the molecules and the desired experimental conditions.

Data Acquisition and Analysis:

- Perform the titration, injecting small aliquots of the ligand into the aptamer solution.
- The instrument measures the heat change associated with each injection.
- Integrate the heat pulses and plot them against the molar ratio of ligand to aptamer.
- \circ Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (Δ H).

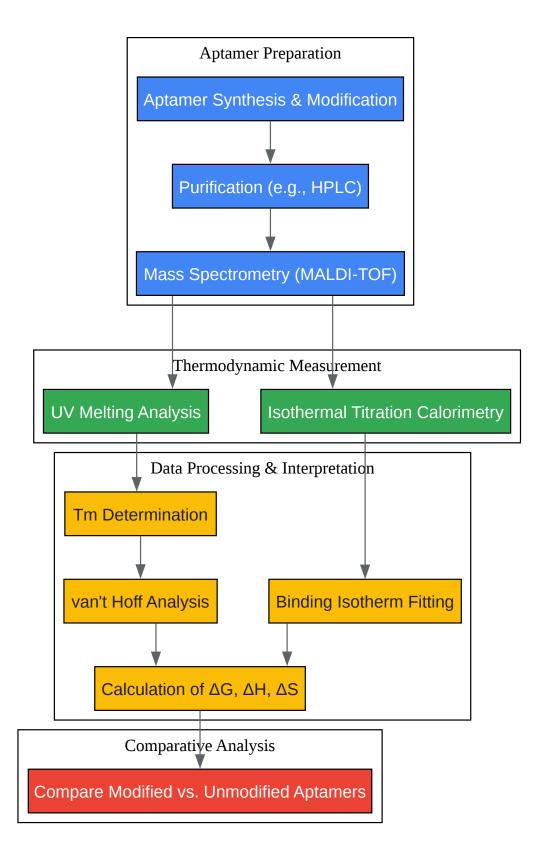


• Calculate the Gibbs free energy change (ΔG) from the Kd (ΔG = RTInKd) and the entropy change (ΔS) from the equation: $\Delta G = \Delta H - T\Delta S$.

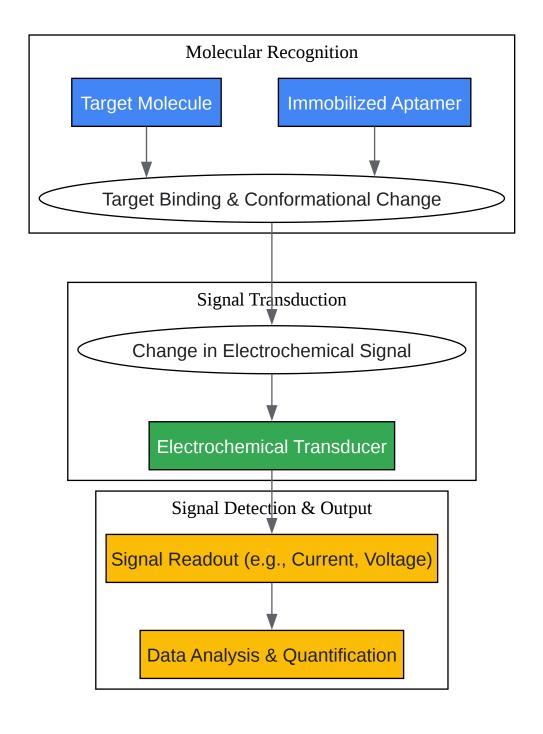
Visualizing Workflows and Signaling Pathways

Diagrams are essential for representing complex experimental procedures and biological mechanisms. The following visualizations, created using the DOT language, illustrate a general workflow for thermodynamic analysis and a common signaling mechanism for aptamer-based biosensors.









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